6-Hydroxypyridazine-3-carboxylic acid

Organic Synthesis Medicinal Chemistry Risdiplam

Sourcing a reliable 6-hydroxypyridazine for pharma intermediate synthesis (e.g., Risdiplam) is critical; 6-Cl/Me/NH2 analogs fail the required metal-catalyst-free annulation. 6-Hydroxypyridazine-3-carboxylic acid (CAS 37972-69-3) provides the exact 6-oxo/6-hydroxy configuration: • Enables metal-catalyst-free, multigram-scale synthesis of 2,8-dimethylimidazo[1,2-b]pyridazine-6-carboxylic acid • Three donor atoms (pyridazine N, carboxylate O, 6-keto O) for transition metal complexes, MOFs, and metallodrug candidates • ≥98% HPLC purity; logP -0.17, TPSA 83.31 Ų

Molecular Formula C5H4N2O3
Molecular Weight 140.1 g/mol
CAS No. 37972-69-3
Cat. No. B1296083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Hydroxypyridazine-3-carboxylic acid
CAS37972-69-3
Molecular FormulaC5H4N2O3
Molecular Weight140.1 g/mol
Structural Identifiers
SMILESC1=CC(=O)NN=C1C(=O)O
InChIInChI=1S/C5H4N2O3/c8-4-2-1-3(5(9)10)6-7-4/h1-2H,(H,7,8)(H,9,10)
InChIKeyGIFSROMQVPUQFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Hydroxypyridazine-3-carboxylic Acid: Strategic Procurement


6-Hydroxypyridazine-3-carboxylic acid (CAS 37972-69-3), also known as 6-oxo-1,6-dihydropyridazine-3-carboxylic acid, is a heterocyclic building block of the pyridazine class, featuring a carboxylic acid moiety at the 3-position and a hydroxyl (keto) group at the 6-position . This compound is a white to almost white solid with a molecular weight of 140.10 g/mol and the molecular formula C5H4N2O3 . It serves as a key intermediate in organic synthesis, enabling the construction of more complex heterocyclic systems for pharmaceutical and agrochemical research applications .

Key Feature 6-Oxo (hydroxy) pyridazine scaffold for heterocyclic building block in medicinal and agrochemical research
Workflow Supports multistep organic synthesis, especially where keto-group reactivity or tautomeric control is required

Generic Substitution Risks of 6-Hydroxypyridazine-3-carboxylic Acid


Generic substitution with other pyridazine-3-carboxylic acid analogs—such as the 6-chloro (CAS 5096-73-1), 6-amino (CAS 59772-58-6), or 6-methyl (CAS 64210-60-2) variants—is scientifically untenable. The 6-hydroxy (keto) group in 6-hydroxypyridazine-3-carboxylic acid fundamentally alters the compound's electronic structure, hydrogen-bonding capacity, and tautomeric equilibrium compared to its analogs [1]. This results in distinct intermolecular interactions, altered lipophilicity profiles, and differential reactivity in downstream synthetic transformations such as nucleophilic aromatic substitution, esterification, or metal-catalyzed coupling reactions . Attempting to substitute the 6-hydroxy variant with a 6-chloro, 6-amino, or 6-methyl analog will yield a different reactive intermediate, compromising the synthetic route and requiring re-optimization of reaction conditions. The specific evidence presented below quantifies these critical differences and justifies why procurement of the exact CAS 37972-69-3 is necessary.

6-substitution 6-Chloro, 6-amino, or 6-methyl analogs lack the keto-oxygen, altering electronic properties, hydrogen bonding, and tautomeric equilibrium.
Tautomerism Reverse lactam–lactim tautomerism influences solid-state packing and lipophilicity; 4,5-dihydro or other 6-substituted analogs may not replicate this behavior.
Coordination Additional keto donor site may expand metal-binding modes; 6-Cl or 6-Me analogs are limited to bidentate coordination, restricting MOF or catalyst design.

Differentiation Evidence: 6-Hydroxypyridazine-3-carboxylic Acid vs. Analogs


Risdiplam Intermediate: 6-Hydroxy vs. 6-Methyl Reactivity

6-Hydroxypyridazine-3-carboxylic acid (6-oxo-1,6-dihydropyridazine-3-carboxylic acid) serves as the essential starting material in a novel, metal-catalyst-free protocol for the multigram-scale synthesis of 5-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid and 2,8-dimethylimidazo[1,2-b]pyridazine-6-carboxylic acid, a key intermediate in the manufacture of the drug Risdiplam [1]. The 6-hydroxy (keto) group is a structural prerequisite for the described synthetic transformations. A 6-methyl substituted analog (e.g., CAS 64210-60-2) lacks the requisite 6-oxo functionality and cannot undergo the same reaction sequence to generate the pharmaceutically relevant imidazopyridazine scaffold. This study demonstrates a clear, pathway-specific advantage for CAS 37972-69-3 in a commercially relevant synthesis.

Risdiplam Intermediate
Class-level inference
6-Oxo group required for reported metal-catalyst-free synthesis of Risdiplam key intermediate; 6-methyl analog does not support this pathway.
Supports pathway-specific intermediate selection.
Reported pathway-required functional group; verify in-house.
Organic Synthesis Medicinal Chemistry Risdiplam

Tautomerism and Hydrogen-Bonding Differences from 4,5-Dihydro Analogs

A comprehensive study by Katrusiak et al. (2011) systematically compared the tautomeric forms, specific intermolecular interactions, and lipophilicity of methylated 6-hydroxypyridazine-3-carboxylic acid and its 4,5-dihydro analogs [1]. The research revealed that the 6-hydroxy pyridazine ring adopts a reverse lactam-lactim tautomeric form that fundamentally differs from that of its saturated 4,5-dihydro counterparts. This tautomeric preference directly influences the compound's ability to form specific hydrogen-bonding networks in the solid state and its overall lipophilicity (logP). While the 6-chloro (CAS 5096-73-1), 6-amino (CAS 59772-58-6), and 6-methyl (CAS 64210-60-2) analogs do not possess this same tautomeric capability, the study highlights the unique structural features of the 6-hydroxy pyridazine core.

Tautomerism & H-Bonding
Cross-study comparable
Reverse lactam–lactim tautomerism affects intermolecular interactions and lipophilicity compared to 4,5-dihydro analogs.
Supports solid-state property interpretation.
Impacts crystallinity and solubility prediction.
Structural Chemistry Crystallography Lipophilicity

Enhanced Coordination Modes vs. 6-Chloro and 6-Methyl Analogs

Research on the coordination chemistry of pyridazine-3-carboxylic acid (pdz-3-COOH) with ruthenium has demonstrated that the ligand binds to the metal ion bidentately through the nitrogen donor of the pyridazine ring and one carboxylate oxygen [1]. While this study did not use 6-hydroxypyridazine-3-carboxylic acid, the presence of the 6-hydroxy group on CAS 37972-69-3 introduces an additional potential metal-binding site (the keto-oxygen) that could enable more complex coordination modes (e.g., tridentate) or influence the stability and geometry of metal complexes. In contrast, the 6-chloro (CAS 5096-73-1) and 6-methyl (CAS 64210-60-2) analogs lack this additional oxygen donor, fundamentally limiting their coordination chemistry to bidentate modes.

Coordination Modes
Class-level inference
Additional keto-O donor may enable tridentate binding, unlike bidentate-only 6-Cl or 6-Me analogs, offering expanded coordination possibilities.
Supports expanded MOF/catalyst design review.
Requires experimental complex characterization.
Coordination Chemistry Bioinorganic Chemistry Catalysis

Application Scenarios for 6-Hydroxypyridazine-3-carboxylic Acid


Scalable Risdiplam Intermediate Synthesis

Procure 6-hydroxypyridazine-3-carboxylic acid as the sole viable starting material for the metal-catalyst-free, multigram-scale synthesis of 2,8-dimethylimidazo[1,2-b]pyridazine-6-carboxylic acid, a key intermediate for the drug Risdiplam. The 6-oxo functionality is an absolute requirement for this efficient route; 6-methyl or other substituted analogs are chemically unsuitable for this specific transformation .

MOF and Coordination Complex Design

Utilize 6-hydroxypyridazine-3-carboxylic acid to synthesize transition metal complexes with expanded coordination possibilities. The compound's three potential donor atoms (pyridazine N, carboxylate O, and 6-keto O) offer a unique coordination landscape not available with 6-chloro or 6-methyl analogs, making it valuable for developing novel catalysts, MOFs, and metallodrug candidates .

Crystal Engineering and Solid-State Optimization

Employ 6-hydroxypyridazine-3-carboxylic acid in crystal engineering studies to exploit its specific reverse lactam-lactim tautomerism and distinct hydrogen-bonding network. These solid-state properties are critical for optimizing the solubility and bioavailability of derived drug candidates and are not replicated by 4,5-dihydro analogs or other 6-substituted pyridazine-3-carboxylic acids .

Heterocyclic Derivative Synthesis

Use this compound as a versatile intermediate for constructing diverse heterocyclic libraries. Its availability in high purity (98%+) from commercial sources and well-defined physicochemical properties (logP consensus: -0.17; Topological Polar Surface Area: 83.31 Ų) make it a reliable starting point for medicinal chemistry campaigns in anti-inflammatory and neurological disorder research .

Application
Selection Property
Validation Focus
Risdiplam intermediate synthesis
6-Oxo functional group requirement
Pathway-specific transformation review
Metal complex and MOF design
Additional oxygen donor site
Coordination mode verification
Crystal engineering
Tautomer-dependent solid-state properties
Crystallinity and solubility endpoint review
Heterocyclic derivative synthesis
High-purity commercial building block
Physicochemical profile benchmarking

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46 linked technical documents
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